molecular formula C15H13Cl2F4N B2473014 2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2344681-62-3

2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride

Cat. No.: B2473014
CAS No.: 2344681-62-3
M. Wt: 354.17
InChI Key: BFCQXPHWGPKWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride is a useful research compound. Its molecular formula is C15H13Cl2F4N and its molecular weight is 354.17. The purity is usually 95%.
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Biological Activity

2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine; hydrochloride, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group and a trifluoromethyl group, which contribute to its chemical reactivity and biological interactions. Its molecular formula is C16H15ClF4NC_{16}H_{15}ClF_4N with a molecular weight of approximately 335.75 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes effectively and interact with active sites of target proteins.

1. Enzyme Inhibition

Research indicates that the compound may act as an enzyme inhibitor. The presence of the trifluoromethyl group facilitates strong interactions with enzyme active sites, potentially disrupting metabolic pathways. This property makes it a candidate for developing therapeutic agents aimed at diseases where enzyme inhibition is beneficial.

2. Anticancer Activity

Several studies have investigated the anticancer potential of similar compounds. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

3. Neuropharmacological Effects

The compound's structural characteristics suggest potential activity on neurotransmitter systems, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). Similar compounds have demonstrated positive allosteric modulation of α7 nAChRs, which are implicated in cognitive functions and neuroprotection.

Case Studies

  • Cytotoxicity Assays : A study evaluating the cytotoxic effects of related compounds showed that those containing trifluoromethyl groups exhibited enhanced activity against cancer cell lines compared to their non-trifluoromethyl counterparts .
  • Enzyme Interaction Studies : Molecular docking studies have suggested that the compound can effectively bind to specific enzymes, leading to reduced enzymatic activity in vitro .

Table 1: Biological Activity Comparison

CompoundTargetIC50 (µM)Mechanism
Compound AMCF-7 Cells5.0Apoptosis Induction
Compound BA549 Cells3.5Cell Cycle Arrest
2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine; HClTBDTBDTBD

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF4N.ClH/c16-11-4-1-9(2-5-11)7-14(21)10-3-6-13(17)12(8-10)15(18,19)20;/h1-6,8,14H,7,21H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCQXPHWGPKWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC(=C(C=C2)F)C(F)(F)F)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.